![molecular formula C14H25NO5 B2806266 2-(3-Methoxycyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid CAS No. 1404638-46-5](/img/structure/B2806266.png)

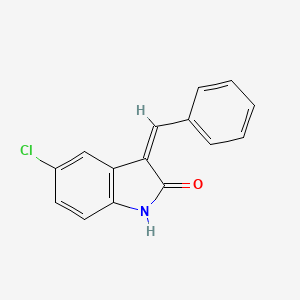

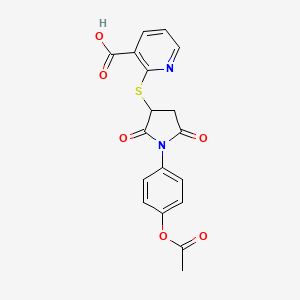

2-(3-Methoxycyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxycyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid, also known as MXE, is a synthetic dissociative anesthetic drug that has been gaining attention in the scientific community for its potential applications in research. MXE belongs to the arylcyclohexylamine class of drugs, which also includes ketamine and phencyclidine (PCP). In

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Heterocyclic Compounds : Yamaguchi et al. (1992) described the preparation of (2-Methyl-2H-chromen-2-yl)acetic acid, a compound similar to your query, by condensing salicylaldehyde with diethyl isopropylidenemalonate followed by hydrolyses, which also resulted in methoxy derivatives (Yamaguchi, S., Takahashi, Koichi, & Kawase, Y., 1992).

Formation of Novel Organic Salts : Kharchenko et al. (1982) observed that certain oxo-l,5-diketones containing methoxy groups in the phenyl substituents could be converted to corresponding 5-oxo-tetrahydrothiochromylium salts, highlighting a novel pathway in organic synthesis (Kharchenko, V., Markova, L., & Korshunova, K. M., 1982).

Biochemical and Pharmacological Applications

Antibacterial Activity : Čačić et al. (2009) synthesized thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of such compounds in antimicrobial research (Čačić, M., Molnar, M., Balić, Tomislav, Draca, N., & Rajković, Valentina, 2009).

Xanthine Oxidase Inhibition : Ikram et al. (2015) studied novel amino acid-bearing Schiff base ligands and their metal complexes, demonstrating selective xanthine oxidase inhibitory studies which are significant in the context of diseases like gout (Ikram, M., Rehman, S., Khan, Ajmal, Baker, R., Hofer, T., Subhan, F., Qayum, M., Faridoon, & Schulzke, C., 2015).

Enzymatic Activity and Metabolism : Niederwieser et al. (1978) identified hydroxycinnamic acid-Maillard reaction products in baking model systems, which provides insights into the chemistry of food and its potential health implications, particularly in relation to enzymatic activities and metabolism (Niederwieser, A., Wadman, S. K., & Danks, D., 1978).

Organic Synthesis and Catalysis

Organometallic Complexes in Synthesis : Pearson (1979) explored the synthesis of organoiron complexes, which are crucial in the development of spirocyclic compounds, a key area in organic synthesis (Pearson, A. J., 1979).

Novel Routes in Organic Synthesis : Pyo et al. (2012) developed an integrated process involving bioconversion and catalytic dehydration for producing methacrylic acid from 2-methyl-1,3-propanediol, demonstrating innovative approaches in chemical synthesis (Pyo, S., Dishisha, T., Dayankac, Secil, Gerelsaikhan, Jargalan, Lundmark, S., Rehnberg, N., & Hatti-Kaul, R., 2012).

properties

IUPAC Name |

2-(3-methoxycyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-6-5-7-10(8-9)19-4/h9-11H,5-8H2,1-4H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEBLANLLWYAGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCCC(C1)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2806186.png)

![1-[(3,5-Dimethylphenoxy)methyl]-2-isobutyryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2806199.png)

![1-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2806203.png)

![N-(1-cyanocyclohexyl)-2-[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]propanamide](/img/structure/B2806205.png)